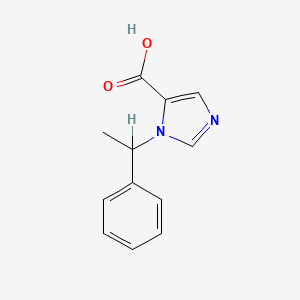

3-(1-Phenyl-ethyl)-3H-imidazole-4-carboxylic acid

Description

3-(1-Phenyl-ethyl)-3H-imidazole-4-carboxylic acid is a substituted imidazole derivative characterized by a phenyl-ethyl group at the N3 position and a carboxylic acid moiety at the C4 position. It serves as a key intermediate in synthesizing pharmacologically active compounds, such as Etomidate (a short-acting anesthetic agent). Its structure is notable for combining aromatic hydrophobicity (phenyl group) with the hydrogen-bonding capacity of the carboxylic acid, influencing both physicochemical properties and biological interactions .

The compound’s ester derivatives, such as the isopropyl ester (CAS 792842-51-4) and propyl ester (CAS 7036-58-0), are critical impurities or metabolites in pharmaceutical formulations. These esters exhibit altered solubility and bioavailability compared to the free acid, making them relevant in drug metabolism studies .

Properties

IUPAC Name |

3-(1-phenylethyl)imidazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-9(10-5-3-2-4-6-10)14-8-13-7-11(14)12(15)16/h2-9H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGYCCBLTSWHXIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)N2C=NC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7036-56-8, 3157-27-5 | |

| Record name | Desethyl-etomidate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007036568 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC-168567 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168567 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(1-Phenylethyl)-1H-imidazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DESETHYL-ETOMIDATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O36CTO4WLB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Cyclization Reactions

One prevalent method involves the cyclization of precursors under acidic or basic conditions. This process typically includes:

Formation of the Imidazole Ring : The imidazole ring can be synthesized from glyoxal, ammonia, and an aldehyde. This reaction is facilitated by heating under acidic conditions, leading to the formation of the desired heterocyclic structure.

Subsequent Functionalization : Following the formation of the imidazole ring, the introduction of the phenyl-ethyl group and carboxylic acid functionality can be achieved through nucleophilic substitution reactions or direct acylation methods.

Industrial Production Methods

In industrial settings, optimized synthetic routes are employed to enhance yield and purity. Key features include:

Use of Catalysts : Catalysts such as palladium or rhodium may be utilized to promote specific reactions, thereby increasing efficiency.

Controlled Reaction Conditions : Precise temperature and pressure conditions are maintained to ensure consistent product quality.

Purification Techniques : Techniques like crystallization and chromatography are routinely employed to purify the final product, ensuring high purity levels suitable for research applications.

Reaction Conditions

The following table summarizes typical reaction conditions for synthesizing this compound:

| Reaction Step | Conditions | Reagents |

|---|---|---|

| Imidazole Ring Formation | Acidic medium, heat | Glyoxal, ammonia, aldehyde |

| Phenyl-Ethyl Group Introduction | Nucleophilic substitution | Phenyl-ethyl halide |

| Carboxylic Acid Addition | Direct acylation or hydrolysis | Acid chlorides or carboxylic acids |

Detailed Research Findings

Mechanism of Action

The interaction mechanism of this compound with biological targets involves:

Coordination with Metal Ions : The imidazole ring can coordinate with metal ions, enhancing its biological activity.

Hydrogen Bonding : The compound's structure allows it to form hydrogen bonds with amino acid residues in proteins, influencing enzymatic activity.

Biological Activity

Research has indicated that this compound exhibits significant biological activities:

Inhibition of Tubulin Polymerization : It disrupts microtubule formation in cancer cells, leading to apoptosis.

Neuroprotective Effects : Studies have shown that it reduces amyloid-beta production in models of Alzheimer's disease, suggesting potential therapeutic applications in neurodegeneration.

Chemical Reactions Analysis

Types of Reactions

3-(1-Phenyl-ethyl)-3H-imidazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: The phenyl-ethyl group or the carboxylic acid group can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylated derivatives, while reduction could produce alcohols or amines .

Scientific Research Applications

Chemistry

The compound serves as a building block for synthesizing more complex molecules. It can undergo various chemical reactions, including oxidation, reduction, and substitution, making it versatile in organic synthesis. For instance:

- Oxidation : Can introduce additional functional groups.

- Reduction : Alters the oxidation state, potentially yielding different derivatives.

- Substitution : Allows for the introduction of other functional groups under suitable conditions.

Biology

In biological studies, 3-(1-Phenyl-ethyl)-3H-imidazole-4-carboxylic acid has been investigated for its potential as an enzyme inhibitor and its ability to bind proteins. Notable biological activities include:

- Inhibition of Tubulin Polymerization : This disrupts microtubule formation, leading to cell cycle arrest and apoptosis in cancer cells.

- Reduction of Amyloid-Beta Production : Modulates pathways involved in amyloid precursor protein processing, which is crucial in neurodegenerative diseases like Alzheimer's.

Industry

The compound is utilized in the production of specialized materials, including polymers and coatings, due to its unique chemical properties. It is also considered in the formulation of herbicides.

Research indicates that this compound exhibits significant pharmacological effects:

Case Studies

- Human Melanoma Cells : Treatment with this compound resulted in a dose-dependent decrease in cell viability, with increased markers of apoptosis.

- Alzheimer's Disease Model : In rodent models, administration led to significant reductions in cognitive decline, evidenced by behavioral tests and decreased amyloid plaque deposition.

Data Table: Summary of Biological Activities

| Activity | Mechanism | Reference |

|---|---|---|

| Inhibition of Tubulin Polymerization | Disrupts microtubule formation | |

| Reduction of Amyloid-Beta Production | Modulates amyloid precursor protein processing | |

| Anticancer Properties | Induces apoptosis in cancer cells | |

| Neuroprotective Effects | Reduces cognitive decline in Alzheimer's models |

Mechanism of Action

The mechanism of action of 3-(1-Phenyl-ethyl)-3H-imidazole-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with amino acid residues in proteins, influencing their activity. The phenyl-ethyl group may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Imidazole Ring

5-({[3-(2-Fluoro-phenyl)-ureido]-imino-methyl}-carbamoyl)-3-(2-piperidin-1-yl-ethyl)-3H-imidazole-4-carboxylic Acid Methyl Ester (Compound 13)

- Structure : Features a piperidin-1-yl-ethyl group at N3 and a fluorophenyl-ureido substituent at C3.

- Molecular Weight : 460.2 g/mol (vs. 258.32 g/mol for the parent acid), highlighting the impact of bulky substituents .

3H-Imidazole-4-Carboxylic Acid (106) and 2-Methyl-3H-imidazole-4-carboxylic Acid (107)

- Structure : Lack the phenyl-ethyl group, simplifying the scaffold.

- Source: Isolated from marine microbes (Pelmonas puraqua), these compounds exhibit moderate antimicrobial activity.

Ester Derivatives and Pharmacokinetic Profiles

Key Observations :

Bioactive Analogues with Heterocyclic Modifications

2-Cyano-3-(7-hydroxy-2-oxo-2H-chromen-8-yl)-N-(1-phenyl-ethyl)-acrylamide (4e)

- Structure : Combines a coumarin scaffold with a phenyl-ethyl acrylamide group.

- Activity : Exhibits antimicrobial properties, with the phenyl-ethyl group enhancing hydrophobic interactions with microbial enzymes .

5-{3-(4-Chlorobenzyl)-3-[2-(5-fluoro-1H-indol-3-yl)-ethyl]-thioureido}-3H-imidazole-4-carboxylic Acid Amide (6c)

- Structure : Incorporates a thiourea bridge and halogenated aromatic groups.

Comparison with Target Compound :

Halogenated Derivatives

3-(2,3-Dichloro-phenyl)-3H-imidazole-4-carboxylic Acid Hydrochloride

Key Difference :

- Halogenation vs. phenyl-ethyl substitution: Halogens improve target binding through electronic effects, while the phenyl-ethyl group enhances hydrophobic interactions .

Biological Activity

3-(1-Phenyl-ethyl)-3H-imidazole-4-carboxylic acid, also known as a derivative of imidazole, has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This compound exhibits a range of pharmacological effects, including anticancer properties and neuroprotective activities. This article reviews the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

The compound is characterized by its imidazole ring structure, which is known for conferring diverse biological activities. The presence of the phenyl group enhances its interaction with biological targets, making it a subject of interest in medicinal chemistry.

Anticancer Activity

Recent studies have highlighted the anticancer potential of imidazole derivatives, including this compound. Research indicates that this compound can inhibit tumor growth and induce apoptosis in various cancer cell lines.

Table 1: Anticancer Activity Data

In an A375 melanoma xenograft model, administration of the compound resulted in a significant tumor growth inhibition rate of 90.6% when dosed at 30 mg/kg/day over a period of 20 days . This effect is attributed to the compound's ability to bind to the colchicine site on tubulin, disrupting microtubule dynamics essential for cell division.

Neuroprotective Effects

The neuroprotective properties of imidazole derivatives have been explored in the context of neurodegenerative diseases like Alzheimer's. Research indicates that these compounds can inhibit the formation of amyloid-beta peptides, which are implicated in Alzheimer's pathology.

Table 2: Neuroprotective Activity Data

| Study | Model | Effect |

|---|---|---|

| Alzheimer's disease model in rodents | Inhibition of amyloid-beta peptide production | |

| Neurodegenerative models | Protection against neuronal death |

In a study focused on neurological disorders, it was demonstrated that imidazole compounds could effectively inhibit the production of amyloid-beta peptides in mammalian models, suggesting a potential therapeutic application for treating Alzheimer's disease .

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Tubulin Polymerization : By binding to specific sites on tubulin, the compound disrupts microtubule formation, leading to cell cycle arrest and apoptosis in cancer cells.

- Reduction of Amyloid-Beta Production : The compound modulates pathways involved in amyloid precursor protein processing, thereby reducing the accumulation of toxic peptides associated with neurodegeneration.

Case Studies

Several case studies have illustrated the efficacy of this compound:

- Case Study 1 : In a study involving human melanoma cells, treatment with this compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers.

- Case Study 2 : In a rodent model for Alzheimer's disease, administration led to significant reductions in cognitive decline as measured by behavioral tests and histological analysis showing decreased amyloid plaque deposition.

Q & A

Q. What are the recommended synthetic routes for 3-(1-Phenyl-ethyl)-3H-imidazole-4-carboxylic acid, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves refluxing intermediates (e.g., sodium acetate) with acetic acid under controlled conditions. For example, analogous imidazole derivatives are synthesized via condensation reactions (e.g., 3-formyl-indole-2-carboxylic acid with aminothiazolones, refluxed for 3–5 hours in acetic acid) . Optimization can leverage Design of Experiments (DoE) principles, such as factorial designs, to evaluate variables like temperature, molar ratios, and catalyst loading. Statistical tools (e.g., ANOVA) help identify significant factors, reducing trial-and-error experimentation .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Analytical techniques include:

Q. What are the critical stability considerations for storing this compound?

- Methodological Answer : Stability studies should assess degradation under varying humidity, temperature, and light exposure. For related imidazole derivatives, accelerated stability testing (e.g., 40°C/75% RH for 6 months) identifies degradation pathways. Storage in inert atmospheres (argon) and desiccated environments (-20°C) is recommended to prevent hydrolysis or oxidation .

Advanced Research Questions

Q. What computational strategies can predict reaction mechanisms or regioselectivity in derivatives of this compound?

- Methodological Answer : Quantum mechanical calculations (e.g., DFT) model reaction pathways and transition states. Tools like Gaussian or ORCA simulate electron density maps to predict nucleophilic/electrophilic sites. For example, ICReDD integrates reaction path searches with experimental validation to refine computational models . Molecular dynamics (MD) simulations further explore solvent effects and conformational stability .

Q. How should researchers address contradictions in biological activity data across studies?

Q. What advanced separation techniques improve yield in downstream purification?

- Methodological Answer : Membrane technologies (e.g., nanofiltration) or chiral chromatography resolve enantiomers or by-products. For example, simulated moving bed (SMB) chromatography enhances separation efficiency for structurally similar imidazole analogs. Solvent selection (e.g., DMF/acetic acid mixtures) optimizes recrystallization .

Q. How can researchers design a robust kinetic study for degradation or catalytic applications?

- Methodological Answer : Use stopped-flow spectroscopy or in-situ FTIR to monitor real-time reaction kinetics. For photodegradation studies, controlled UV irradiation chambers coupled with HPLC quantify degradation rates. Rate constants (k) derived from pseudo-first-order models validate mechanistic hypotheses .

Data Contradiction Analysis Framework

Key Safety and Handling Protocols

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.